molecular formula C17H18F2N2O3S B5325297 1-(3,4-DIFLUOROBENZENESULFONYL)-4-(4-METHOXYPHENYL)PIPERAZINE

1-(3,4-DIFLUOROBENZENESULFONYL)-4-(4-METHOXYPHENYL)PIPERAZINE

Cat. No.: B5325297
M. Wt: 368.4 g/mol
InChI Key: TZPVINIGJWXUAI-UHFFFAOYSA-N
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Description

1-(3,4-Difluorobenzenesulfonyl)-4-(4-methoxyphenyl)piperazine is a synthetic organic compound that belongs to the class of sulfonyl piperazines This compound is characterized by the presence of a difluorobenzenesulfonyl group and a methoxyphenyl group attached to a piperazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,4-difluorobenzenesulfonyl)-4-(4-methoxyphenyl)piperazine typically involves the reaction of 3,4-difluorobenzenesulfonyl chloride with 4-(4-methoxyphenyl)piperazine. The reaction is usually carried out in the presence of a base such as triethylamine or sodium hydroxide to neutralize the hydrochloric acid formed during the reaction. The reaction is typically conducted in an organic solvent such as dichloromethane or tetrahydrofuran at room temperature or under reflux conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can enhance the efficiency and yield of the synthesis. Purification of the final product is typically achieved through recrystallization or chromatographic techniques.

Chemical Reactions Analysis

Types of Reactions

1-(3,4-Difluorobenzenesulfonyl)-4-(4-methoxyphenyl)piperazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of the corresponding amine or alcohol derivatives.

    Substitution: Formation of substituted piperazine derivatives.

Scientific Research Applications

1-(3,4-Difluorobenzenesulfonyl)-4-(4-methoxyphenyl)piperazine has several applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(3,4-difluorobenzenesulfonyl)-4-(4-methoxyphenyl)piperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. In cellular pathways, it may modulate signal transduction processes by interacting with receptors or other signaling molecules.

Comparison with Similar Compounds

Similar Compounds

  • 1-(3,4-Dichlorobenzenesulfonyl)-4-(4-methoxyphenyl)piperazine
  • 1-(3,4-Difluorobenzenesulfonyl)-4-(4-hydroxyphenyl)piperazine
  • 1-(3,4-Difluorobenzenesulfonyl)-4-(4-methylphenyl)piperazine

Uniqueness

1-(3,4-Difluorobenzenesulfonyl)-4-(4-methoxyphenyl)piperazine is unique due to the presence of both difluorobenzenesulfonyl and methoxyphenyl groups, which confer distinct chemical properties such as increased lipophilicity and potential for specific molecular interactions. These features differentiate it from similar compounds and make it a valuable candidate for various research applications.

Properties

IUPAC Name

1-(3,4-difluorophenyl)sulfonyl-4-(4-methoxyphenyl)piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18F2N2O3S/c1-24-14-4-2-13(3-5-14)20-8-10-21(11-9-20)25(22,23)15-6-7-16(18)17(19)12-15/h2-7,12H,8-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZPVINIGJWXUAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2CCN(CC2)S(=O)(=O)C3=CC(=C(C=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18F2N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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